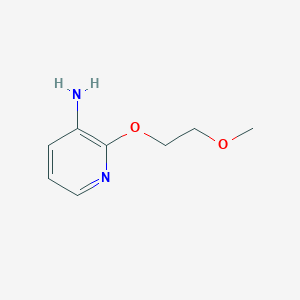
2-(2-Methoxyethoxy)pyridin-3-amine
Übersicht
Beschreibung
“2-(2-Methoxyethoxy)pyridin-3-amine” is an organic compound . It is also known as TDA-1 . The linear molecular formula of this compound is (CH3OCH2CH2OCH2CH2)3N . The CAS number of this compound is 70384-51-9 .
Molecular Structure Analysis
The molecular weight of “2-(2-Methoxyethoxy)pyridin-3-amine” is 168.2 . The InChI code of this compound is 1S/C8H12N2O2/c1-11-5-6-12-8-7 (9)3-2-4-10-8/h2-4H,5-6,9H2,1H3 .Physical And Chemical Properties Analysis
The physical form of “2-(2-Methoxyethoxy)pyridin-3-amine” is powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Methoxyethoxy)pyridin-3-amine, focusing on six unique fields:
Pharmaceutical Development
2-(2-Methoxyethoxy)pyridin-3-amine is being explored for its potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique structure allows for the creation of derivatives that can target specific biological pathways, making it a valuable compound in the development of new medications for various diseases .
Neuroprotective Agents
Research has indicated that derivatives of 2-(2-Methoxyethoxy)pyridin-3-amine may possess neuroprotective properties. These compounds can potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors, offering promising avenues for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
The compound has shown potential as a basis for developing anti-inflammatory agents. By modifying its structure, researchers aim to create molecules that can inhibit specific enzymes involved in the inflammatory process, thereby reducing inflammation and associated symptoms in various conditions .
Cancer Research
2-(2-Methoxyethoxy)pyridin-3-amine derivatives are being investigated for their anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis, making them potential candidates for cancer therapy. Ongoing studies are focused on optimizing their efficacy and minimizing side effects .
Antimicrobial Agents
The compound is also being studied for its antimicrobial properties. Researchers are exploring its potential to inhibit the growth of various bacteria and fungi, which could lead to the development of new antimicrobial agents to combat resistant strains .
Material Science
Beyond biological applications, 2-(2-Methoxyethoxy)pyridin-3-amine is being utilized in material science. Its unique chemical properties make it suitable for the synthesis of novel materials with specific characteristics, such as improved thermal stability and conductivity, which are valuable in various industrial applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-5-6-12-8-7(9)3-2-4-10-8/h2-4H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBZDPWWGGLQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



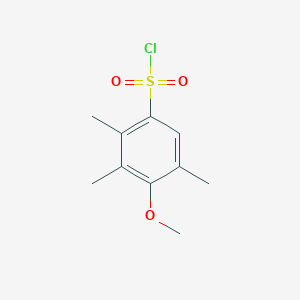


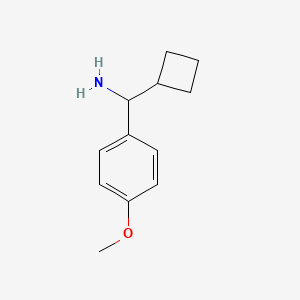
![2-[(2-Bromoethoxy)methyl]oxane](/img/structure/B3198699.png)
![2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B3198706.png)
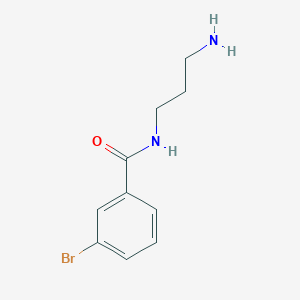


![1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198729.png)


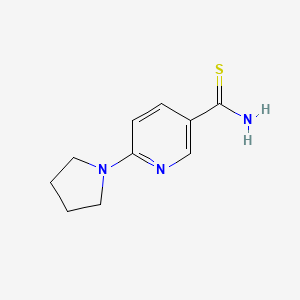
![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)